

Technical Guide: Solubility Profile of 8-Hydroxyquinoline- β -D-glucopyranoside

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Compound of Interest

Compound Name: 8-Hydroxyquinoline-beta-D-glucopyranoside

Cat. No.: B1196307

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline- β -D-glucopyranoside is a glycoside derivative of 8-hydroxyquinoline, a compound known for its wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3] The addition of a glucose moiety to the 8-hydroxyquinoline scaffold, forming an O-glycosidic bond, significantly alters its physicochemical properties, including solubility, and often serves to improve pharmacokinetic characteristics or act as a pro-drug.[4]

This molecule is particularly notable as a chromogenic enzyme substrate used for the detection of β -glucosidase activity.[5][6] Upon enzymatic cleavage by β -glucosidase, it releases 8-hydroxyquinoline, which can be detected, often by its ability to chelate with metal ions like iron to produce a distinct color change.[7] Understanding the solubility of 8-Hydroxyquinoline- β -D-glucopyranoside in various solvents is critical for its application in biochemical assays, drug formulation, and other research contexts. This guide provides a comprehensive overview of its known solubility, detailed experimental protocols for solubility determination, and a workflow for its biochemical application.

Solubility Profile

The solubility of a compound is a fundamental property that dictates its handling, formulation, and bioavailability. The available quantitative and qualitative solubility data for 8-Hydroxyquinoline- β -D-glucopyranoside are summarized below. It is important to note that while data for its parent compound, 8-hydroxyquinoline, is more extensive (showing solubility in alcohols, acetone, and chloroform[8]), specific experimental data for the glucoside derivative in a wide range of organic solvents is limited in publicly available literature.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 8-Hydroxyquinoline- β -D-glucopyranoside.

Solvent	Solubility	Temperature	Method	Reference
Methanol	5% (w/v) or 50 mg/mL	Not Specified	Experimental	[9]
Water	5.8 g/L or 5.8 mg/mL	25 °C	Calculated	[10]

Note: The water solubility value is a calculated prediction and should be confirmed experimentally.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method, as described by Higuchi and Connors, is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound, particularly those with low solubility.[11] It involves equilibrating an excess amount of the solid compound in a specific solvent over a period until the solution is saturated.

Materials and Equipment

- 8-Hydroxyquinoline- β -D-glucopyranoside (solid)
- Solvent of interest (e.g., Water, Ethanol, DMSO, Methanol)

- Analytical balance
- Scintillation vials or sealed flasks
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE or PVDF)
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

Step-by-Step Procedure

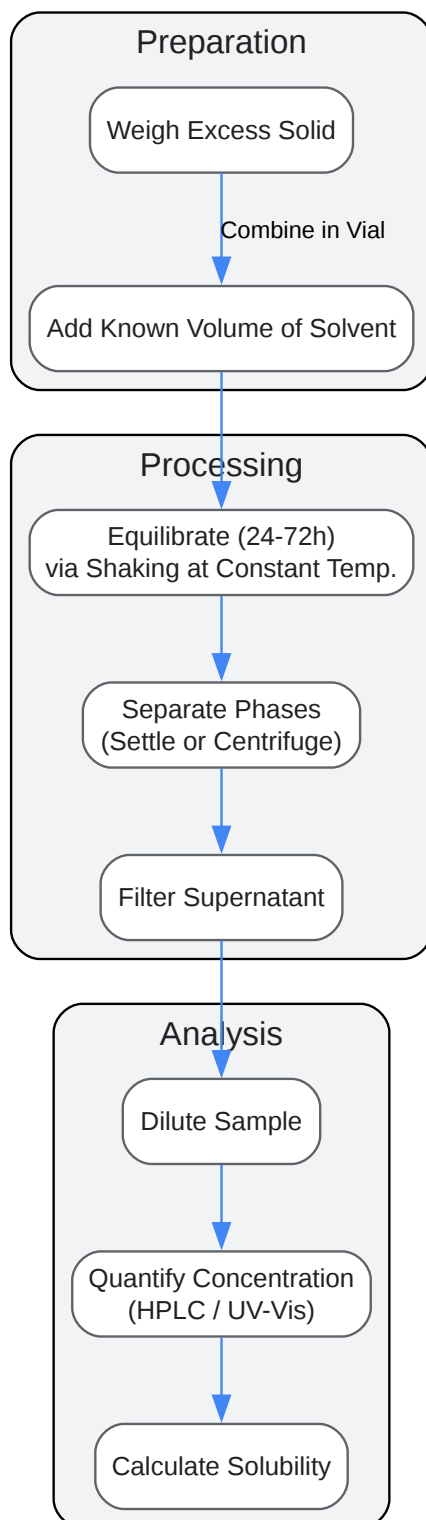
- **Preparation:** Add an excess amount of solid 8-Hydroxyquinoline- β -D-glucopyranoside to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
- **Solvent Addition:** Accurately add a known volume of the desired solvent to the vial.
- **Equilibration:** Securely seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle. For stable suspensions, centrifugation (e.g., at 14,000 rpm for 15 minutes) is required to pellet the undissolved solid.
- **Sample Collection:** Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant using a syringe filter.
- **Dilution:** Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).
- **Quantification:** Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL, $\mu\text{g/mL}$, or molarity (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Workflow for Solubility Determination (Shake-Flask Method)

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Caption: A flowchart of the shake-flask experimental protocol.

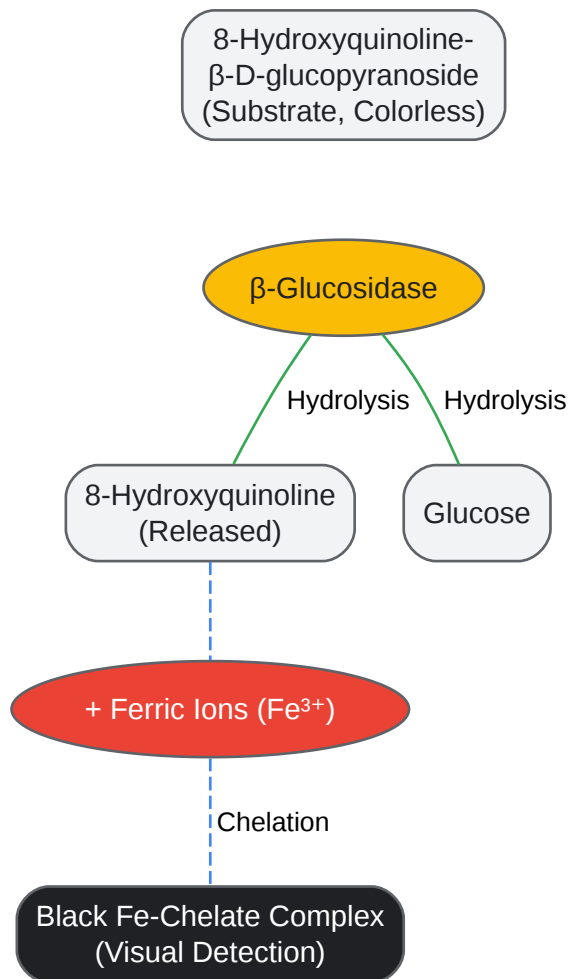
Biochemical Application: Substrate for β -Glucosidase

8-Hydroxyquinoline- β -D-glucopyranoside is a valuable tool for detecting β -glucosidase, an enzyme that cleaves terminal, non-reducing β -D-glucosyl residues from glycosides. This reaction is central to its use in microbiology and biochemistry.^[7]

The process involves the enzymatic hydrolysis of the glycosidic bond, which releases free 8-hydroxyquinoline and a glucose molecule. The liberated 8-hydroxyquinoline can then be detected. A common method involves adding a ferric salt to the medium; 8-hydroxyquinoline chelates the iron ions, forming a distinct black-colored complex, providing a clear visual indicator of enzyme activity.^[7] This compound has been effectively used to detect β -glucosidase activity in various species of Enterobacteriaceae.^[7]

Visualization of Enzymatic Cleavage

The diagram below illustrates the logical relationship in the enzymatic detection process.

Enzymatic Detection using 8-Hydroxyquinoline- β -D-glucopyranoside

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Caption: The enzymatic cleavage of the substrate to produce a detectable signal.

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